molecular formula C17H16ClN5S B4365479 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea

Cat. No. B4365479
M. Wt: 357.9 g/mol
InChI Key: FURIOJSNHNXONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea, also known as CP-690,550, is a synthetic compound that is used in scientific research for its immunosuppressive properties. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathway of cytokines involved in immune responses.

Mechanism of Action

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea selectively inhibits JAK3, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea prevents the activation of downstream signaling pathways, leading to a decrease in the production of cytokines and the proliferation of immune cells. This results in immunosuppression and a reduction in inflammation.
Biochemical and physiological effects:
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of autoimmune diseases and transplant rejection. It has also been shown to be well-tolerated in human clinical trials, with mild to moderate side effects such as headache, diarrhea, and infections.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea in lab experiments is its specificity for JAK3, which allows for the study of the role of JAK3 in immune responses and the development of new therapies for autoimmune diseases and transplant rejection. However, one limitation is that N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea may not fully replicate the complex immune responses that occur in vivo, and further studies are needed to validate its effectiveness in humans.

Future Directions

For N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea include the development of new therapies for autoimmune diseases and transplant rejection, as well as the study of its potential use in other diseases such as cancer and infectious diseases. Further research is also needed to explore the long-term effects and safety of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea in humans.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea is used in scientific research to study the role of JAK3 in immune responses and to develop new therapies for autoimmune diseases and transplant rejection. It has been shown to be effective in animal models of rheumatoid arthritis, multiple sclerosis, and psoriasis. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea is also being studied for its potential use in treating graft-versus-host disease (GVHD) and preventing organ rejection in transplant patients.

properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(3-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5S/c1-12-3-2-8-19-16(12)22-17(24)21-15-9-20-23(11-15)10-13-4-6-14(18)7-5-13/h2-9,11H,10H2,1H3,(H2,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURIOJSNHNXONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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